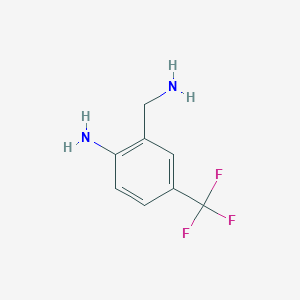

2-(Aminomethyl)-4-(trifluoromethyl)aniline

Description

2-(Aminomethyl)-4-(trifluoromethyl)aniline is a substituted aniline derivative featuring an aminomethyl (–CH₂NH₂) group at the ortho (position 2) and a trifluoromethyl (–CF₃) group at the para (position 4) positions on the benzene ring. This compound combines the electron-withdrawing nature of the –CF₃ group with the nucleophilic and hydrogen-bonding capabilities of the –CH₂NH₂ moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(aminomethyl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3H,4,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVMBUDSNDEGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Another approach involves the nucleophilic substitution of a suitable precursor with trifluoromethylating agents like trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-4-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group can influence the reactivity and orientation of the substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives, including the original amine.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

2-(Aminomethyl)-4-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and participate in nucleophilic reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence various biological pathways and molecular targets, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Positional Isomers

4-(Aminomethyl)-2-(trifluoromethyl)aniline (QB-7899, CAS 771581-19-2)

- Structure: The aminomethyl and trifluoromethyl groups are swapped (positions 4 and 2).

4-(Aminomethyl)-3-(trifluoromethyl)aniline (QB-1678, CAS 122509-22-2)

Substituent Variation

4-Methyl-2-(trifluoromethyl)aniline (CAS 67169-22-6)

- Structure: Methyl (–CH₃) replaces the aminomethyl group.

- Key Differences: Reactivity: The methyl group is less nucleophilic than aminomethyl, limiting applications in amide or urea synthesis. Polarity: Reduced polarity compared to the target compound, leading to lower aqueous solubility .

2-Chloro-5-methyl-4-(trifluoromethyl)aniline (CAS 1805644-84-1)

- Structure: Chlorine (–Cl) replaces the aminomethyl group, with an additional methyl at position 5.

- Key Differences: Electrophilicity: The electron-withdrawing –Cl enhances electrophilic substitution at position 5. Biological Activity: Chlorinated analogues are common in herbicides, whereas the target’s aminomethyl group may favor pharmaceutical applications .

Functional Group Comparisons

4-(Trifluoromethyl)aniline (CAS 455-14-1)

- Structure: Lacks the aminomethyl group.

- Key Differences: Synthetic Utility: The absence of –CH₂NH₂ limits its use in multi-step syntheses requiring secondary functionalization. Basicity: The target compound’s aminomethyl group increases basicity (pKa ~2–3) compared to the parent aniline (pKa ~4.6) .

5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS 35375-74-7)

- Structure: Nitro (–NO₂) and chlorine substituents.

- Key Differences: Electron Effects: The nitro group strongly deactivates the ring, reducing reactivity in coupling reactions. Applications: Nitro derivatives are precursors for dyes, whereas the target’s aminomethyl group enables peptide-like bond formation .

Table 1: Comparative Physicochemical Data

Biological Activity

2-(Aminomethyl)-4-(trifluoromethyl)aniline, a compound characterized by its unique trifluoromethyl group and amino functionality, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects on cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N, with a structure that includes an amino group and a trifluoromethyl substituent on the aromatic ring. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.95 |

| Enterococcus faecalis | 35.8 |

| Mycobacterium tuberculosis | 18.7 |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with comparable efficacy to standard antibiotics like ampicillin and isoniazid .

Cytotoxic Effects on Cancer Cells

The cytotoxic potential of this compound has been assessed in various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 53.02 |

| K562 (Leukemia) | 40.5 |

| AGS (Gastric Adenocarcinoma) | 45.0 |

These results indicate that the compound possesses moderate to high cytotoxicity against cancer cells while demonstrating low toxicity towards normal cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Replication : Studies suggest that this compound can inhibit DNA replication processes in cancer cells, leading to apoptosis.

- Antibacterial Mechanism : The presence of the amino group may enhance binding to bacterial enzymes, disrupting their function and leading to cell death.

Case Studies

- Antibacterial Efficacy : A study involving a series of derivatives based on salicylanilide demonstrated that compounds with similar structural motifs to this compound showed broad-spectrum antibacterial activity, highlighting the importance of specific substituents in enhancing efficacy .

- Cancer Cell Studies : In vitro studies have shown that derivatives containing the trifluoromethyl group exhibit significant antiproliferative effects against various cancer cell lines, suggesting that modifications to the amino group can further enhance these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.